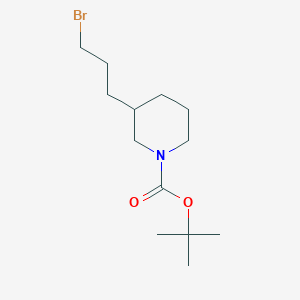

tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate

説明

tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate is an organic compound with the chemical formula C13H24BrNO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate typically involves the reaction of piperidine with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with tert-butyl chloroformate to form the final compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

化学反応の分析

Types of Reactions

tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to form the corresponding piperidine derivative.

Oxidation Reactions: It can undergo oxidation to form the corresponding N-oxide.

Common Reagents and Conditions

Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

Substitution: Products include various substituted piperidine derivatives.

Reduction: The major product is the reduced piperidine derivative.

Oxidation: The major product is the N-oxide derivative.

科学的研究の応用

Scientific Research Applications

1. Medicinal Chemistry

- Drug Development : tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate serves as an intermediate in the synthesis of compounds targeting the central nervous system (CNS). Its derivatives are explored for their potential therapeutic effects against neurological disorders, such as depression and anxiety .

- Enzyme Inhibition Studies : The compound is utilized to investigate the inhibition mechanisms of various enzymes, particularly those involved in neurotransmitter metabolism. This is crucial for developing drugs that can modulate these pathways effectively .

2. Organic Synthesis

- Building Block for Complex Molecules : The compound is a versatile building block for synthesizing more complex piperidine derivatives, which can be used in pharmaceuticals and agrochemicals. Its bromopropyl group allows for further functionalization through nucleophilic substitution reactions .

- Synthesis of Bioactive Compounds : Researchers employ this compound in the synthesis of bioactive molecules that exhibit significant biological activities, including anti-inflammatory and analgesic properties .

3. Biological Studies

- Interaction with Biological Targets : The compound is studied for its interactions with various biological receptors and enzymes. Its piperidine structure allows it to mimic natural substrates, facilitating binding studies that help elucidate receptor mechanisms .

- Therapeutic Research : Ongoing research focuses on its potential as a therapeutic agent, particularly in modulating pathways related to inflammation and pain response. Studies have shown that derivatives of this compound can inhibit specific pathways involved in inflammatory responses .

Case Studies

作用機序

The mechanism of action of tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of their function. This interaction can affect various biological pathways, including signal transduction and enzyme activity .

類似化合物との比較

Similar Compounds

- tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate

- tert-Butyl 3-(4-bromophenyl)piperidine-1-carboxylate

- tert-Butyl 3-(3-chloropropyl)piperidine-1-carboxylate

Uniqueness

tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom allows for selective substitution reactions, making it a valuable intermediate in organic synthesis .

生物活性

tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H24BrNO2, notable for its structural features that include a piperidine ring and a bromopropyl side chain. This compound is primarily recognized as an intermediate in organic synthesis and has potential applications in medicinal chemistry, particularly concerning compounds that target the central nervous system.

- Molecular Weight : 306.24 g/mol

- Structure : The compound consists of a tert-butyl group attached to a piperidine ring, which is further substituted with a 3-bromopropyl moiety.

The biological activity of this compound is largely attributed to its ability to undergo nucleophilic substitution reactions due to the presence of the bromine atom. This reactivity allows it to interact with various biological targets, including enzymes and receptors. However, specific mechanisms of action in biological systems remain underexplored, necessitating further research to elucidate its pharmacological profile.

Biological Activity and Applications

Research indicates that this compound may exhibit various biological activities, particularly in pharmacology. Its structural characteristics suggest potential interactions with biological targets, leading to several applications:

- Medicinal Chemistry : It serves as an intermediate in synthesizing pharmaceutical compounds aimed at treating central nervous system disorders.

- Organic Synthesis : The compound is utilized as a building block for creating more complex molecules, including bioactive compounds.

- Biological Studies : It is employed in studies examining the effects of piperidine derivatives on biological systems.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Medicinal Chemistry | Intermediate for CNS-targeting drugs |

| Organic Synthesis | Building block for bioactive compounds |

| Enzyme Interaction Studies | Potential modulator of enzyme activity through nucleophilic substitution |

Case Studies

- Synthesis and Evaluation : In one study, researchers synthesized various piperidine derivatives, including this compound, and assessed their inhibitory effects on key enzymes involved in metabolic pathways. The results indicated that modifications to the piperidine structure could enhance biological activity .

- Antiviral Activity : Another investigation explored the potential antiviral properties of related piperidine compounds against Hepatitis C virus (HCV) proteases. While this compound was not directly tested, its structural relatives showed promising inhibition profiles, suggesting that similar derivatives could be developed from this compound .

特性

IUPAC Name |

tert-butyl 3-(3-bromopropyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24BrNO2/c1-13(2,3)17-12(16)15-9-5-7-11(10-15)6-4-8-14/h11H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRCMCAKFKYCQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594324 | |

| Record name | tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193629-30-0 | |

| Record name | tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。